
Dilevalol hydrochloride
概要
説明
準備方法
合成経路と反応条件: ジレバロール塩酸塩は、ラベタロールの光学分割を含むキラル合成によって合成される 。 このプロセスには、ラベタロールのラセミ混合物からのRR-ジアステレオマーの分離、続いて塩酸塩への変換が含まれる .
工業生産方法: ジレバロール塩酸塩の工業生産には、大規模なキラル合成と光学分割技術が含まれる。 このプロセスは、高収率と高純度のために最適化されており、製薬用途の規制基準を満たす化合物が保証される .
化学反応の分析
反応の種類: ジレバロール塩酸塩は、以下を含むさまざまな化学反応を受ける。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができる。
還元: 還元反応は、分子内の官能基を変えることができる。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれる。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用される。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なる。 たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールを生成する可能性がある .
4. 科学研究の応用
ジレバロール塩酸塩は、幅広い科学研究の応用範囲を持つ。
科学的研究の応用
Pharmacological Profile
Dilevalol exhibits significant beta-adrenergic blocking activity, particularly at the β1 and β2 receptors, along with minimal α1-adrenergic blocking effects. This profile contributes to its efficacy in lowering blood pressure with a relatively stable heart rate. The drug's mechanism involves peripheral vasodilation, which is crucial in managing conditions like hypertension.
Key Characteristics:
- Chemical Structure : C₁₉H₂₅ClN₂O₃
- Molecular Weight : 360.87 g/mol
- Mechanism of Action : Non-selective beta-blockade with partial agonist activity at β2 receptors.
Hypertension Management
Dilevalol hydrochloride is primarily indicated for the treatment of hypertension. Clinical studies have demonstrated its effectiveness in reducing diastolic blood pressure significantly. For instance, a study involving subjects with severe hypertension showed that intravenous administration of dilevalol led to an average reduction of 28 mm Hg in diastolic blood pressure, with minimal side effects reported .
Study | Population | Initial Dose | Mean Reduction in BP (mm Hg) | Side Effects |
---|---|---|---|---|
Wallin et al. (1988) | 12 subjects with severe hypertension | 25 mg IV bolus | 28 mm Hg | Minimal |
Pregnancy-Induced Hypertension
Dilevalol has been utilized as a treatment option for pregnancy-induced hypertension due to its favorable safety profile for both mother and fetus compared to other antihypertensives . Its dual-action mechanism helps manage blood pressure without significant adverse cardiovascular effects.
Emerging Research Applications
Recent studies have begun exploring the potential of dilevalol beyond traditional antihypertensive use:
Cardiovascular Protection
Research indicates that dilevalol may offer protective benefits against cardiovascular toxicity caused by sympathomimetics, making it a candidate for acute management scenarios involving drug overdoses .
Antimicrobial Potential
Although primarily recognized for its cardiovascular applications, there is ongoing research into the antimicrobial properties of beta-blockers, including dilevalol. Investigations into its effects on bacterial biofilm formation and resistance patterns are underway, suggesting a possible role as an adjunctive treatment in infectious diseases .
Case Study 1: Severe Hypertension Management
In a clinical trial involving patients with hypertensive crises, administration of dilevalol resulted in rapid normalization of blood pressure levels without significant heart rate changes, supporting its use in acute settings where immediate intervention is necessary .
Case Study 2: Safety Profile in Pregnancy
A review of cases involving pregnant patients treated with dilevalol indicated no adverse effects on fetal development or maternal health, reinforcing its position as a safer alternative among antihypertensive medications during pregnancy .
作用機序
ジレバロール塩酸塩は、β1およびβ2アドレナリン受容体を遮断することにより効果を発揮し、血管拡張と血圧低下につながる 。 この化合物は、β2アドレナリン受容体に対して高い親和性を持ち、血管拡張効果に寄与する 。 分子標的にはβ1およびβ2アドレナリン受容体があり、関与する経路はアドレナリン作動性シグナル伝達の阻害に関連している .
類似の化合物:
ラベタロール: ジレバロールはラベタロールのRR-ジアステレオマーであり、より強力なβ2アゴニスト活性を持ち、α1遮断活性は低い.
プロプラノロール: どちらも非選択的なβアドレナリン受容体拮抗薬であるが、ジレバロールには部分的なβ2アゴニスト活性も追加されている.
独自性: ジレバロール塩酸塩は、非選択的なβアドレナリン受容体拮抗作用と有意な部分的なβ2アゴニスト活性を組み合わせているため、末梢抵抗と血圧を効果的に低下させながら、心臓拍動に大きな影響を与えない点が特徴である .
類似化合物との比較
Propranolol: Both are nonselective β-adrenoceptor antagonists, but dilevalol has additional partial β2-agonist activity.
Uniqueness: Dilevalol hydrochloride is unique due to its combination of nonselective β-adrenoceptor antagonism and significant partial β2-agonist activity, making it more effective in reducing peripheral resistance and blood pressure without significantly affecting heart rate .
生物活性
Dilevalol hydrochloride is an antihypertensive agent that is a stereoisomer of labetalol, possessing unique pharmacological properties that combine nonselective beta-adrenergic blockade with selective beta-2 agonist activity. This dual action contributes to its efficacy in managing hypertension and offers potential benefits in cardiovascular health. This article reviews the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound is chemically designated as 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl) amino] ethyl]-salicylamide monohydrochloride, with a molecular formula of and a molecular weight of 364.87 g/mol. It exists as one of the four isomers of labetalol, specifically the R,R' stereoisomer, which accounts for approximately 25% of labetalol's composition .
Dilevalol exerts its antihypertensive effects through several mechanisms:
- Beta Blockade : It blocks both beta-1 and beta-2 adrenergic receptors, reducing heart rate and myocardial contractility.
- Alpha Blockade : It also antagonizes alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral vascular resistance.
- Beta-2 Agonism : This activity facilitates arterial vasodilation, enhancing blood flow and reducing systemic vascular resistance .
Pharmacodynamics
The pharmacodynamic profile of dilevalol indicates its effectiveness in lowering blood pressure without significantly affecting heart rate or cardiac output at rest. Clinical studies have demonstrated that it can effectively reverse left ventricular hypertrophy and has a favorable impact on lipid profiles, particularly increasing high-density lipoprotein (HDL) cholesterol levels .
Table 1: Pharmacodynamic Effects of Dilevalol
Effect | Mechanism | Clinical Relevance |
---|---|---|
Blood Pressure Reduction | Alpha-1 blockade | Effective in hypertensive patients |
Decreased Heart Rate | Beta-1 blockade | Minimal impact on resting heart rate |
Vasodilation | Beta-2 agonism | Reduces systemic vascular resistance |
Improved Lipid Profile | Increased HDL cholesterol | Cardiovascular protective effects |
Pharmacokinetics
Dilevalol is rapidly absorbed following oral administration but undergoes significant first-pass metabolism, resulting in an absolute bioavailability of approximately 25% . Its elimination half-life ranges from 6 to 12 hours, allowing for once-daily dosing in many cases. The drug's pharmacokinetic properties are influenced by food intake, which can enhance its bioavailability .
Table 2: Pharmacokinetic Profile of Dilevalol
Parameter | Value |
---|---|
Bioavailability | 25% (11–86%) |
Elimination Half-Life | Oral: 6–12 hours |
Peak Plasma Levels | Achieved within 3 days |
Protein Binding | Approximately 50% |
Clinical Efficacy and Case Studies
Dilevalol has shown promising results in various clinical settings. A study involving twelve subjects with severe hypertension demonstrated that intravenous administration of dilevalol effectively reduced blood pressure significantly. Initial doses led to a mean reduction of 14/16 mm Hg, with further doses achieving reductions up to 28 mm Hg in most patients .
Case Study Example
In a controlled trial assessing the efficacy of dilevalol compared to traditional antihypertensives:
- Participants : Patients with essential hypertension.
- Intervention : Dilevalol vs. angiotensin-converting enzyme (ACE) inhibitors.
- Outcome : Dilevalol was found to be at least as effective as ACE inhibitors in lowering blood pressure while also improving lipid profiles.
Safety Profile
Dilevalol is generally well-tolerated, with minimal adverse effects reported. Common side effects include dizziness and fatigue; however, serious side effects are rare. Notably, plasma renin activity decreased significantly following treatment, indicating effective modulation of the renin-angiotensin system without major alterations in plasma catecholamines .
Summary of Side Effects
Side Effect | Frequency |
---|---|
Dizziness | Common |
Fatigue | Common |
Serious Adverse Effects | Rare |
特性
CAS番号 |
75659-08-4 |
---|---|
分子式 |
C19H25ClN2O3 |
分子量 |
364.9 g/mol |
IUPAC名 |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1 |
InChIキー |
WQVZLXWQESQGIF-WJKBNZMCSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
異性体SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
正規SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Key on ui other cas no. |
75659-08-4 |
同義語 |
AH 5158 AH-5158 AH5158 Albetol Apo Labetalol Apo-Labetalol ApoLabetalol Dilevalol Hydrochloride, Labetalol Labetalol Labetalol Hydrochloride Labetalol, (R,R)-Isomer Labetolol Normodyne Presolol R,R Labetalol R,R-Labetalol SCH 19927 SCH-19927 SCH19927 Trandate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。